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molecular formula C8H6ClFO2 B1269132 Methyl 2-chloro-6-fluorobenzoate CAS No. 151360-57-5

Methyl 2-chloro-6-fluorobenzoate

Cat. No. B1269132
M. Wt: 188.58 g/mol
InChI Key: CGOPETUZNLPTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05886210

Procedure details

A 50-mL round-bottom flask was equipped with a magnetic stir bar, reflux condenser, thermometer, nitrogen inlet, and heating mantle attached to a temperature controller. The flask was charged with methyl 2-chloro-6-fluorobenzoate (5.11 g, 27.1 mmol) and copper powder (3.44 g, 54.2 mmol). Propionic acid (15 mL) was added, and the resulting mixture was heated to 135° C. Additional copper (0.34 g) was added after 7 hours in order to complete the dehalogenation. The reaction was monitored by GC analysis and was judged to be complete when the starting material was no longer detectable (10.5 hours). Toluene (30 mL) was added as the reaction was cooled to room temperature. The resulting mixture was filtered, and the solids were washed with toluene. The filtrates were blue-green. The filtrates were combined and washed with 1M hydrochloric acid solution until the blue-green color disappeared. The resulting yellow organic layer was washed with water and dried over sodium sulfate. The solvent was removed by evaporation under reduced pressure. The residue was dried under vacuum to give 3.54 g of methyl 2-fluorobenzoate as a pale yellow oil. Some of the product appeared to be lost during vacuum drying due to vaporization.
Quantity
5.11 g
Type
reactant
Reaction Step One
Name
copper
Quantity
3.44 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
copper
Quantity
0.34 g
Type
catalyst
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:3]=1[C:4]([O:6][CH3:7])=[O:5].C(O)(=O)CC>[Cu].C1(C)C=CC=CC=1>[F:12][C:8]1[CH:9]=[CH:10][CH:11]=[CH:2][C:3]=1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
5.11 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C(=CC=C1)F
Name
copper
Quantity
3.44 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(CC)(=O)O
Step Three
Name
copper
Quantity
0.34 g
Type
catalyst
Smiles
[Cu]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50-mL round-bottom flask was equipped with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, nitrogen inlet, and heating mantle
CUSTOM
Type
CUSTOM
Details
(10.5 hours)
Duration
10.5 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
WASH
Type
WASH
Details
the solids were washed with toluene
WASH
Type
WASH
Details
washed with 1M hydrochloric acid solution until the blue-green color
WASH
Type
WASH
Details
The resulting yellow organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.54 g
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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